Palladium ethylenediamine dichloride

Overview

Description

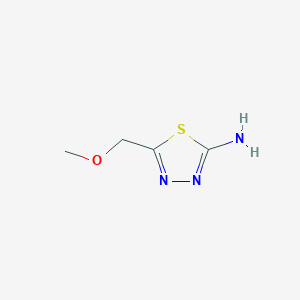

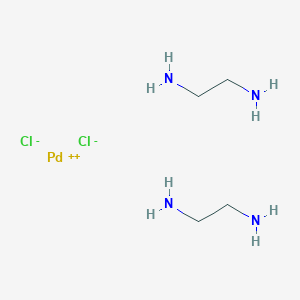

Palladium ethylenediamine dichloride is a chemical compound with the molecular formula C4H16Cl2N4Pd. It is used as a catalyst for various reactions, including the synthesis of 6-(substituted benzyl)imidazo[2,1-b][1,3]thiazole and Sonogashira-coupling reactions .

Synthesis Analysis

The synthesis of this compound involves grafting ethylenediamine onto chemically modified activated carbon, followed by the reaction with palladium chloride and then the reduction with potassium borohydride .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula Pd(H2NCH2CH2NH2)Cl2 .Chemical Reactions Analysis

This compound is known to catalyze various reactions. It is used in the synthesis of 6-(substituted benzyl)imidazo[2,1-b][1,3]thiazole and Sonogashira-coupling reactions . It also acts as a reactant for the self-assembly of a ring-in-ring complex, metal binding with glycose phosphates, and the synthesis of mixed-metal, mixed-pyrimidine self-assembling metallacalix[n]arenes .Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 237.42 . More detailed physical and chemical properties may require specific experimental measurements.Scientific Research Applications

Catalytic Applications

Palladium ethylenediamine dichloride finds significant applications as a catalyst in various chemical reactions. For instance, it has been used as a recyclable catalyst in the synthesis of 2-benzyl-imidazo[1,3]benzothiazoles through Sonogashira reactions, demonstrating reusability without significant loss in activity (Bakherad et al., 2009). Additionally, it catalyzes the synthesis of deuterated benzyladenine, a plant growth regulator, for quantitative analysis in crops using LC/MS/MS (Modutlwa et al., 2009). The complex has also been used in Heck reactions, indicating its versatility in catalyzing coupling reactions (Yang et al., 2013).

Structural and Spectroscopic Studies

This compound complexes have been the subject of structural and spectroscopic studies, providing insights into their chemical properties and behaviors. Research has delved into the spectroscopic and electrochemical properties of palladium ethylenediamine complexes with 1,4-diazine derivatives, offering comparisons with other complexes and ligands (Farus et al., 2006). Furthermore, the aggregation behavior of alkylethylenediamine palladium(II) complexes in water and water/organic solvent mixtures has been examined, highlighting the influence of the geometrical structure on solubility and aggregation (Er et al., 2007).

Interaction with Biological Molecules

The interaction of this compound complexes with biological molecules has been a topic of interest. For instance, a study on the interaction of palladium(II) complexes with DNA, involving ethylenediamine and dicarboxylate ligands, sheds light on the stability and reactivity of these complexes with nucleic acids (Tercero et al., 2003). Additionally, research into the antitumor activity of palladium(II) complexes with esters of (S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate demonstrates the biological relevance and potential therapeutic applications of these complexes (Zmejkovski et al., 2014).

Mechanism of Action

Target of Action

Palladium ethylenediamine dichloride, also known as ethane-1,2-diamine;palladium(2+);dichloride, is primarily used as a catalyst in various chemical reactions . Its primary targets are organic molecules, where it facilitates the formation of carbon-carbon or carbon-heteroatom bonds .

Mode of Action

The compound acts as a catalyst in cross-coupling reactions, a class of reactions that have significantly impacted the field of organic synthesis . The mode of action involves adsorption, extraction/precipitation, and crystallization . The presence of a proximal bidentate directing group controls the cyclization pathway, dictating the ring size that is generated .

Biochemical Pathways

This compound affects the biochemical pathways involved in the formation of carbon-carbon and carbon-heteroatom bonds . These pathways are crucial in the synthesis of complex organic molecules. The compound’s catalytic activity influences the efficiency and selectivity of these pathways .

Result of Action

The result of the compound’s action is the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds . This facilitates the synthesis of complex organic molecules, contributing to advancements in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of common organic species in the environment could potentially transform metal species from a chemically inert form into more mobile and bioaccessible species . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemical entities .

Safety and Hazards

Future Directions

The future directions of palladium ethylenediamine dichloride research could involve exploring its potential applications in various fields. For instance, its use in the pharmaceutical industry and the wider synthetic chemistry community could be further investigated . Additionally, environmentally friendly approaches for the synthesis of this compound could be explored .

Biochemical Analysis

Biochemical Properties

Palladium ethylenediamine dichloride has been found to play a role in various biochemical reactions. It has been used as a catalyst in Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The nature of these interactions involves the formation of bonds between the palladium ion and the biomolecules, facilitating the biochemical reactions .

Cellular Effects

The effects of this compound on cells have been studied primarily in the context of cancer cell lines . The compound has been found to induce apoptosis in certain cell lines, suggesting a potential role in cancer treatment . It influences cell function by interacting with cellular signaling pathways and affecting gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to inhibit or activate certain enzymes, which can lead to changes in cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied, with a focus on the product’s stability, degradation, and long-term effects on cellular function . These studies have provided insights into how the compound interacts with cells and biomolecules over time .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, it is generally understood that the effects of compounds can vary with different dosages . This includes potential threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with certain transporters or binding proteins .

Subcellular Localization

The compound’s interactions with various biomolecules suggest that it may be localized to specific compartments or organelles within the cell .

Properties

IUPAC Name |

ethane-1,2-diamine;palladium(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H8N2.2ClH.Pd/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDQNUWZQXYUDP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.[Cl-].[Cl-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H16Cl2N4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937000 | |

| Record name | Palladium(2+) chloride--ethane-1,2-diamine (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16483-18-4 | |

| Record name | Palladium(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, chloride (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016483184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium(2+) chloride--ethane-1,2-diamine (1/2/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(ethylenediamine-N,N')palladium(2+) dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxazolo[5,4-c]pyridine-2(1h)-thione](/img/structure/B174357.png)

![6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine](/img/structure/B174361.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B174363.png)

![(3aR,5R,6S,6aR)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B174364.png)

![7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B174367.png)

![4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B174377.png)